molecular formula C8H3BrFNO2 B1374329 6-Bromo-5-fluoroindoline-2,3-dione CAS No. 1374208-41-9

6-Bromo-5-fluoroindoline-2,3-dione

Cat. No.: B1374329
CAS No.: 1374208-41-9
M. Wt: 244.02 g/mol
InChI Key: ZWODPNMMHAURNN-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoroindoline-2,3-dione is a heterocyclic compound with the molecular formula C8H3BrFNO2 It is a derivative of indoline-2,3-dione, where the indoline ring is substituted with bromine and fluorine atoms at the 6th and 5th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-fluoroindoline-2,3-dione typically involves the halogenation of indoline-2,3-dione derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions. For instance, the reaction of 5-fluoroindoline-2,3-dione with bromine in the presence of a suitable catalyst can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These processes are optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-fluoroindoline-2,3-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The indoline ring can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with different nucleophiles or electrophiles to form complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoline-2,3-dione derivatives, while oxidation and reduction reactions can lead to different oxidation states of the indoline ring .

Scientific Research Applications

6-Bromo-5-fluoroindoline-2,3-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The bromine and fluorine substitutions can influence the compound’s reactivity and binding affinity to various biological targets. For instance, it may interact with enzymes or receptors involved in cellular signaling pathways, leading to modulation of biological activities such as cell proliferation or apoptosis .

Comparison with Similar Compounds

  • 6-Bromo-7-fluoroindoline-2,3-dione
  • 5-Bromo-6-chloroindoline-2,3-dione
  • 6-Chloro-7-fluoroindoline-2,3-dione

Comparison: 6-Bromo-5-fluoroindoline-2,3-dione is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly affect its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Biological Activity

6-Bromo-5-fluoroindoline-2,3-dione (C8H3BrFNO2) is a halogenated derivative of indoline-2,3-dione, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both bromine and fluorine substituents that significantly influence its chemical reactivity and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following features:

  • Molecular Formula : C8H3BrFNO2
  • Molecular Weight : 244.02 g/mol
  • Key Functional Groups : Indole ring system with bromine at the 6th position and fluorine at the 5th position.

The presence of halogen atoms is known to enhance the lipophilicity and biological activity of organic compounds, making them more effective in interacting with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

Target Pathways

  • Enzyme Inhibition : Similar to other indole derivatives, this compound may inhibit key enzymes involved in cellular signaling pathways.
  • Cell Proliferation : It has been suggested that this compound can modulate cell proliferation and apoptosis through its interactions with specific receptors or enzymes.

Antimicrobial Activity

Research indicates that halogenated indoles exhibit significant antimicrobial properties. Preliminary studies on this compound suggest it may possess:

In a comparative study involving similar compounds, derivatives demonstrated inhibition zones ranging from 11 to 30 mm against various bacterial strains, indicating promising antimicrobial potential for this compound .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. The structural modifications introduced by bromine and fluorine may enhance its ability to modulate inflammatory pathways:

  • Inhibition of pro-inflammatory cytokines has been observed in related compounds.
  • Further research is needed to quantify these effects specifically for this compound.

Case Studies and Research Findings

Several studies have focused on the biological activities of indole derivatives similar to this compound:

  • Anticancer Activity : A study highlighted that brominated indoles can inhibit colon cancer cell proliferation and induce apoptosis in vitro . While direct evidence for this compound is still emerging, its structural relatives have shown promise in cancer research.
  • Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to enzyme active sites involved in various metabolic pathways . Such interactions are critical for understanding its pharmacological potential.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and properties of structurally related compounds:

Compound NameStructure FeaturesBiological Activity
5-FluoroisatinLacks bromine substitutionModerate antimicrobial activity
6-BromoisatinLacks fluorine substitutionStrong anticancer properties
6-Bromo-5-chloroindoline-2,3-dioneContains both bromine and chlorineAntimicrobial and anti-inflammatory
This compound Contains bromine and fluorinePotential antimicrobial and anticancer

Properties

IUPAC Name

6-bromo-5-fluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-4-2-6-3(1-5(4)10)7(12)8(13)11-6/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWODPNMMHAURNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Br)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To the concentrated sulfuric acid (40 mL) at 50° C. was added N-(3-bromo-4-fluoro-phenyl)-2-hydroxyimino-acetamide (4 g, 0.0152 mol). The temperature was raised to 90° C. and maintained for 3 h. The reaction mixture was added to ice cold water to get the precipitate. The precipitate was filtered and dried to get the title compound (3.0 g, 80%). LC-MS (ESI): Calculated mass: 243.0; Observed mass: 242.1 [M−H]+ (RT: 0.47 min).
Name
N-(3-bromo-4-fluoro-phenyl)-2-hydroxyimino-acetamide
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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